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Compound of Interest

Compound Name: EB-0176

Cat. No.: B15142786 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the antiviral performance of EB-0176 against other endoplasmic

reticulum (ER) α-glucosidase inhibitors and direct-acting antivirals. Experimental data is

presented to support the analysis, offering a comprehensive overview of this class of host-

targeting antiviral agents.

EB-0176 is a potent, N-substituted derivative of valiolamine that demonstrates broad-spectrum

antiviral activity.[1] Its mechanism of action is not through direct binding to viral glycoproteins,

but rather by inhibiting the host's ER α-glucosidases I and II.[1] These enzymes are critical for

the proper folding and maturation of a wide array of viral envelope glycoproteins. By inhibiting

these host enzymes, EB-0176 disrupts the viral life cycle, leading to the production of non-

infectious virions. This host-targeting approach offers a high barrier to the development of viral

resistance.

Comparative Analysis of Antiviral Potency
The efficacy of EB-0176 lies in its potent inhibition of the host's ER α-glucosidases. This activity

translates to significant antiviral effects against various enveloped viruses. Below is a

comparative summary of the inhibitory concentrations (IC50) against the enzymes and the

effective concentrations (EC50) in cell-based antiviral assays for EB-0176 and other relevant

antiviral compounds.
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Compoun
d

Target IC50 (µM) Virus Cell Line
EC50
(µM)

Cytotoxic
ity (CC50
in µM)

EB-0176

ER α-

glucosidas

e I

0.6439[1]

Dengue

Virus

(DENV-2)

Vero >1000 >1000

ER α-

glucosidas

e II

0.0011[1]
SARS-

CoV-2
Calu-3 >100 >100

EB-0150

(Valiolamin

e

derivative)

ER α-

glucosidas

e I/II

ND

Dengue

Virus

(DENV-2)

Vero 1.4[1] 114.9[1]

SARS-

CoV-2
Calu-3 12.3[1] >1000

EB-0281

(Valiolamin

e

derivative)

ER α-

glucosidas

e I/II

ND
SARS-

CoV-2
Calu-3 9.5[2] >1000

Celgosivir

(prodrug of

Castanosp

ermine)

α-

glucosidas

e I

ND

Dengue

Virus

(DENV-2)

ND 0.2 ND

Bovine

Viral

Diarrhea

Virus

(BVDV)

ND 16 ND

Castanosp

ermine

α- and β-

glucosidas

es

ND
Dengue

Virus
BHK-21

Potent

Inhibition
ND

HIV-1 ND 2.0 ± 2.3 ND
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Oseltamivir

(Direct-

Acting

Antiviral)

Neuraminid

ase

(Influenza)

ND
Influenza A

and B
ND

Varies by

strain
ND

Fostemsavi

r (Direct-

Acting

Antiviral)

HIV-1

gp120
ND HIV-1 ND

Varies by

strain
ND

ND: Not Determined

Mechanism of Action: Targeting Host Glycoprotein
Processing
The "selectivity" of EB-0176 is directed at the host's ER α-glucosidases, which are essential for

the proper folding of glycoproteins from a wide range of enveloped viruses. This host-centric

mechanism is a key differentiator from direct-acting antivirals that target specific viral proteins.
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Caption: Mechanism of action of EB-0176.

Experimental Protocols
1. Virus Yield Reduction Assay

This assay is fundamental for quantifying the antiviral efficacy of a compound.

Cell Seeding: Plate a suitable host cell line (e.g., Vero or Calu-3 cells) in 96-well plates and

incubate to form a confluent monolayer.

Compound Preparation: Prepare serial dilutions of the test compound (e.g., EB-0176) in cell

culture medium.

Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of

infection (MOI). After a brief adsorption period, remove the virus inoculum and add the media

containing the different concentrations of the test compound.

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication

(e.g., 48-72 hours).

Harvesting: At the end of the incubation period, harvest the supernatant containing progeny

virus.

Titration: Determine the viral titer in the harvested supernatants using a standard method

such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell

monolayers.

Data Analysis: The EC50 value is calculated by plotting the reduction in viral titer against the

compound concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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